
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine
Descripción general
Descripción
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is a halogenated pyrimidine derivative that has been studied as a potential drug for a variety of medical applications. It has been studied for its potential use as an antifungal, antiviral, and antineoplastic agent. This compound has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth and division, induction of apoptosis, and inhibition of angiogenesis. In addition, it has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly those with potential as kinase inhibitors. In a study focusing on the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, researchers aimed to discover new kinase inhibitors. They successfully synthesized two series of compounds, demonstrating the utility of 2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine in producing biologically relevant molecules (Wada et al., 2012).
Medicinal Chemistry and Drug Design
The compound also plays a significant role in the field of medicinal chemistry, serving as a building block for the synthesis of complex molecules with potential therapeutic applications. An improved process for synthesizing 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, starting from α-fluoroacetic ester, highlighted the compound's significance in medicinal chemistry. This method offered mild reaction conditions and was deemed suitable for industrial production, underscoring the compound's relevance in drug development and design (Bin, 2004).
Anticancer Research
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine's derivatives, particularly fluoropyrimidines, have been extensively studied for their anticancer properties. Fluoropyrimidines like 5-fluorouracil and capecitabine are crucial in treating various cancers. Despite their therapeutic benefits, these compounds can induce cardiotoxicity, a serious side effect that necessitates further research to understand and mitigate such adverse effects. This area of research is crucial for improving the safety and efficacy of fluoropyrimidine-based cancer treatments (Depetris et al., 2018).
Propiedades
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-7-3-1-6(2-4-7)9-8(13)5-14-10(12)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSOBVHBIQJCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
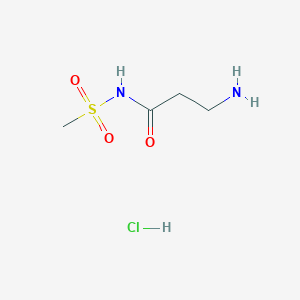
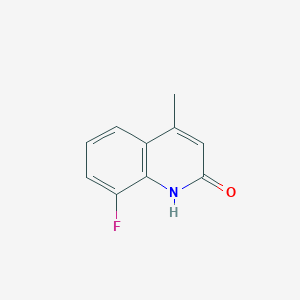
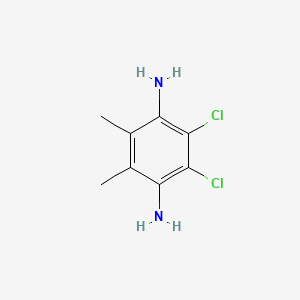
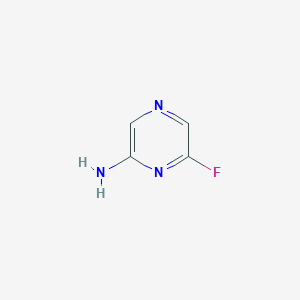
![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
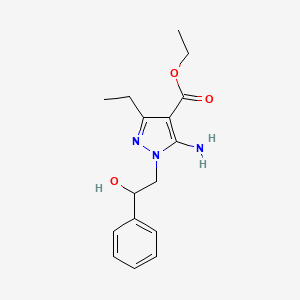
![2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1450331.png)
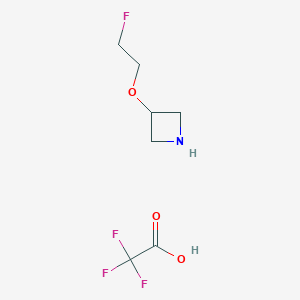
![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)
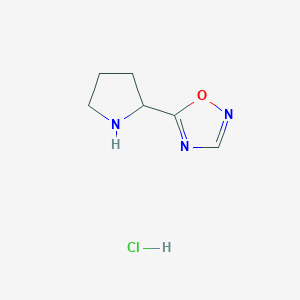
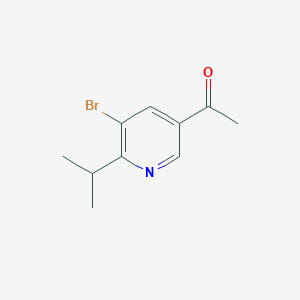
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)
![(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1450341.png)